molecular formula C9H7N3O5 B1333058 2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide CAS No. 439095-26-8

2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

Cat. No. B1333058
M. Wt: 237.17 g/mol
InChI Key: XJXYMIGVSHJOCY-UHFFFAOYSA-N
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Description

The compound "2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide" is a derivative of the benzoxazolone class, which is known for its biological activity. This particular derivative has not been explicitly detailed in the provided papers, but similar compounds have been studied for their potential as inhibitors of Mycobacterium tuberculosis and for their antibacterial activities .

Synthesis Analysis

The synthesis of related benzoxazolone derivatives involves various methods. For instance, a series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed and synthesized for the inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) . Another method reported is the five-component condensation reaction for the synthesis of 2-aryl-2-(2,3,4,5-tetrahydro-2,4-dioxo-1H-1,5-benzodiazepin-3-yl)acetamides . Additionally, a simple method for the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was described, which could serve as a precursor for further substituted benzoxazoles .

Molecular Structure Analysis

The molecular structure of benzoxazolone derivatives is crucial for their biological activity. The crystal structure of a similar molecule, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, was determined by X-ray diffraction, and its gas phase structure was obtained by quantum chemical calculations . This analysis helps in understanding the dynamics of the molecule and its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzoxazolone derivatives is influenced by their functional groups. For example, the presence of a nitro group in the 5-position of the benzoxazolone ring can significantly affect the molecule's biological activity, as seen in the synthesis and bioactivity of various N-(2-hydroxyphenyl)acetamides . These functional groups can participate in further chemical reactions, leading to the formation of oligomers or other transformation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolone derivatives, such as solubility, stability, and reactivity, are important for their biological function. The interaction with protein targets and the enhancement of protein stability in complex with these compounds can be confirmed biophysically, as demonstrated with a specific benzoxazolone derivative . The charge density and electron density of these molecules can also be studied to understand their intermolecular interactions and the effect of these interactions on their biological activity .

Scientific Research Applications

Antioxidant Activity

  • Antioxidant Properties : Research on similar compounds, like N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, has indicated potential antioxidant activity. These compounds were compared with ascorbic acid for their efficacy in scavenging free radicals (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Molecular Studies

  • Molecular Docking : A study on 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives designed as inhibitors for Mycobacterium tuberculosis demonstrated significant findings. These compounds were evaluated for their inhibitory action and cytotoxicity, highlighting their potential in therapeutic applications (Pedgaonkar et al., 2014).

Synthesis and Derivatives

  • Novel Derivatives Synthesis : Research focusing on the synthesis of novel compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives revealed their potential as antioxidant and anti-inflammatory compounds (Koppireddi et al., 2013).

Biological Activities

  • Anti-Inflammatory Properties : Various derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory activity. For instance, the synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide based thiazolidinone derivatives showed potent antibacterial and antifungal activities (Kumar et al., 2012).

properties

IUPAC Name

2-(5-nitro-2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c10-8(13)4-11-6-3-5(12(15)16)1-2-7(6)17-9(11)14/h1-3H,4H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXYMIGVSHJOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274519
Record name 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide

CAS RN

439095-26-8
Record name 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-oxo-3(2H)-benzoxazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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